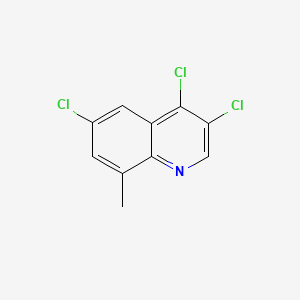

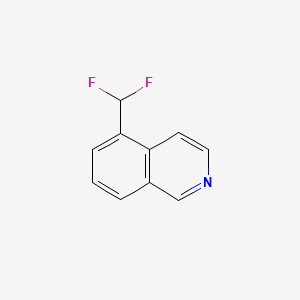

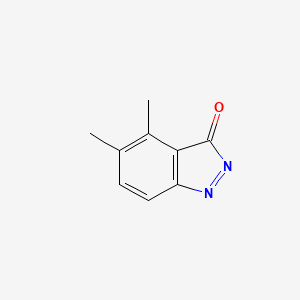

![molecular formula C7H12N2O B598639 2,7-Diazaspiro[4.4]nonan-1-one CAS No. 1203796-97-7](/img/structure/B598639.png)

2,7-Diazaspiro[4.4]nonan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-Diazaspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C7H12N2O . Its molecular weight is 140.19 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 140.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Relevant Papers I found some papers related to this compound , but I couldn’t retrieve their content for analysis. You may want to look them up for more detailed information.

科学的研究の応用

Cholinergic Properties Study : A series of substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, was synthesized to study their cholinergic properties. However, they showed no significant cholinergic properties at either central or peripheral levels (Cignarella, Villa, & Barlocco, 1994).

Improved Synthesis : A modified method for synthesizing diazaspiro[4.4] nonane from malononitrile was developed, offering higher efficiency and better yield. This highlights its potential for easier and more efficient production (Ji Zhiqin, 2004).

Application in Antibacterials : Fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane showed potent Gram-positive and Gram-negative activity. This suggests its utility in developing new antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Muscarinic Agents Synthesis : Another series of compounds structurally related to 2,7-diazaspiro[3.5]nonan-1-ones was synthesized to evaluate their activity as muscarinic agents. Like the earlier study, these compounds lacked significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

Enantioselective Synthesis in Alkaloids : The compound is featured in structurally intricate and biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, showcasing its importance in synthesizing complex natural products (Pan et al., 2020).

Novel Use in Osteoporosis Treatment : New N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were designed to inhibit osteoclast activities, crucial for bone resorption. One compound, E197, showed potential as a lead molecule for developing antiosteoporotic drugs without impairing bone formation (Mounier et al., 2020).

Antihypertensive Activity : A study synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, demonstrating its potential in cardiovascular drug development (Caroon et al., 1981).

Synthesis in T-Type Calcium Channel Antagonists : Compounds designed as 2,8-diazaspiro[4.5]decan-1-ones were found to be potent inhibitors of T-type calcium channels, indicating their potential in treating conditions related to these channels (Fritch & Krajewski, 2010).

Anticonvulsant Agent Study : The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was analyzed. These compounds showed promise as potential anticonvulsant agents (Lazić et al., 2017).

Antitubercular Agent Development : New benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

作用機序

特性

IUPAC Name |

2,7-diazaspiro[4.4]nonan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSIDWNZLCMXRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717050 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203796-97-7 |

Source

|

| Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

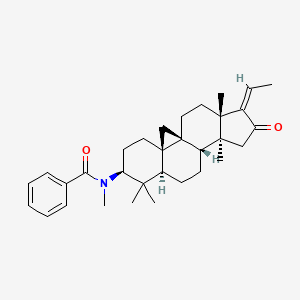

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)

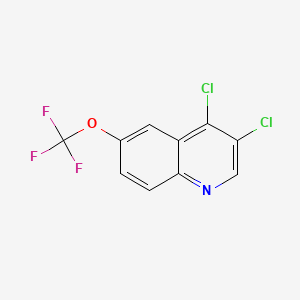

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)

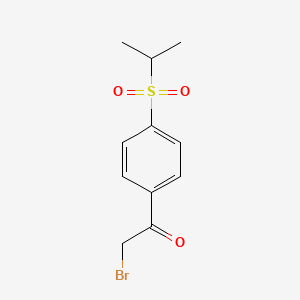

![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)